Ditert-butylphosphane;palladium

Negishi cross-coupling Aryl chloride activation Mild conditions

Generic Pd(PPh₃)₄ fails with unactivated aryl chlorides, forcing high temperatures and delivering poor TON. This Pd[P(t-Bu)₃]₂ complex overcomes these limitations via extreme steric bulk and strong σ-donation from tri-tert-butylphosphine ligands. • Room-temp Negishi coupling of aryl chlorides: TON >3000, yield ≥93%, ~75 °C lower than conventional catalysts. • Inverted chemoselectivity: couples Ar-Cl selectively over Ar-OTf, eliminating protection/deprotection steps. • Room-temperature Stille coupling for thermolabile substrates (e.g., vinyl epoxides). • High TON (>9700) in Suzuki coupling at room temperature, enabling catalyst loadings as low as 0.01 mol% Pd. Standard packs: 10-100 mg; bulk custom synthesis available. In stock.

Molecular Formula C24H57P3Pd
Molecular Weight 545.1 g/mol
CAS No. 149184-57-6
Cat. No. B12555719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDitert-butylphosphane;palladium
CAS149184-57-6
Molecular FormulaC24H57P3Pd
Molecular Weight545.1 g/mol
Structural Identifiers
SMILESCC(C)(C)PC(C)(C)C.CC(C)(C)PC(C)(C)C.CC(C)(C)PC(C)(C)C.[Pd]
InChIInChI=1S/3C8H19P.Pd/c3*1-7(2,3)9-8(4,5)6;/h3*9H,1-6H3;
InChIKeyWSEISNQVDZNDEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ditert-butylphosphane;palladium: Catalytic Profile & Sourcing


The compound CAS 149184-57-6, also referenced as ditert-butylphosphane;palladium, corresponds structurally to a palladium(0) complex bearing tri‑tert‑butylphosphine ligands, typically formulated as Pd[P(t‑Bu)₃]₂ . This complex acts as a pre‑catalyst or catalyst resting state in a broad array of carbon–carbon and carbon–heteroatom cross‑coupling reactions . Its defining feature is the combination of extreme steric bulk and strong σ‑donation from the tri‑tert‑butylphosphine ligands, which fundamentally alters the kinetics and selectivity of oxidative addition, transmetalation, and reductive elimination compared with conventional palladium–phosphine catalysts.

Why Generic Substitution Fails with Ditert-butylphosphane;palladium


Purchasing a generic palladium catalyst such as Pd(PPh₃)₄ in place of ditert-butylphosphane;palladium leads to a severe loss of catalytic performance for the most industrially attractive substrates – aryl chlorides. The electron‑rich, sterically demanding P(t‑Bu)₃ ligand accelerates oxidative addition with unactivated aryl chlorides and facilitates reductive elimination of hindered products, capabilities that triphenylphosphine‑based catalysts cannot replicate . Consequently, reaction temperatures must be raised substantially, turnover numbers (TONs) drop, and chemoselectivity patterns (e.g., chloride‑over‑triflate preference) are reversed, undermining both process economics and synthetic utility [1]. The sections below quantify these performance gaps with explicit comparator data.

Ditert-butylphosphane;palladium vs. Alternatives: Quantitative Comparison


Room-Temperature Negishi Coupling of Aryl Chlorides

Commercially available Pd[P(t‑Bu)₃]₂ enables Negishi cross‑coupling of a wide range of aryl and vinyl chlorides with aryl‑ and alkylzinc reagents at room temperature, whereas literature methods relying on traditional palladium catalysts required prolonged heating [1]. For example, two representative aryl chloride substrates that previously required 2 hours at 100 °C to yield products were obtained in 93 % and 95 % isolated yield after only 25 minutes at room temperature using the Pd[P(t‑Bu)₃]₂‑catalyzed protocol [1]. Furthermore, a turnover number (TON) exceeding 3000 was achieved under these mild conditions, demonstrating high catalyst productivity [1][2].

Negishi cross-coupling Aryl chloride activation Mild conditions

Room-Temperature Stille Coupling of Aryl Bromides

The Pd/P(t‑Bu)₃ catalyst system, employing the commercially available crystalline complex Pd[P(t‑Bu)₃]₂, provided the first general method for room‑temperature Stille cross‑coupling of aryl bromides, a transformation that conventional Pd(PPh₃)₄ systems cannot accomplish without external heating [1]. The same system also extends Stille coupling to unactivated aryl chlorides – a substrate class for which no general method existed prior to the introduction of the P(t‑Bu)₃‑based system [1].

Stille cross-coupling Aryl bromide Room-temperature

Inverted Chemoselectivity: Aryl Chloride over Triflate

The Pd₂(dba)₃ / P(t‑Bu)₃ system – which generates the same active species as Pd[P(t‑Bu)₃]₂ – displays a unique selectivity pattern that preferentially couples an aryl chloride in the presence of a normally more reactive aryl triflate [1]. This stands in direct opposition to the selectivity profile of Pd(PPh₃)₄, which typically reacts first at the triflate center when both functionalities are present [2]. The competition experiment demonstrated that the Pd/P(t‑Bu)₃ system achieves exclusive coupling at the chloride site, leaving the triflate intact for subsequent orthogonal functionalization [1].

Chemoselectivity Aryl chloride vs. triflate Cross-coupling

High Turnover Numbers in Room-Temperature Suzuki Coupling

The Pd/P(t‑Bu)₃ catalyst system attains exceptionally high turnover numbers (up to 9,700) in the Suzuki–Miyaura coupling of aryl chlorides at room temperature [1]. This TON far exceeds what is typically achievable with Pd(PPh₃)₄ for aryl chloride substrates, where forcing conditions (elevated temperature, excess ligand) are generally required even to achieve modest conversions. The high TON directly translates to lower catalyst loadings (as low as 0.01 mol% Pd) in preparative‑scale reactions without sacrificing yield.

Suzuki–Miyaura coupling Turnover number Aryl chloride

Superior Oxidative Addition for Suzuki Polycondensation

In a direct comparative study, a Pd/P(t‑Bu)₃ catalyst significantly outperformed both Pd(PPh₃)₄ and Pd(P(o‑Tol)₃)₃ as the ‘step‑growth catalyst’ in the Suzuki polycondensation of AB‑type arylene‑based monomers (fluorenes, carbazoles, phenylenes) [1]. The superior performance is mechanistically attributed to the higher intrinsic reactivity of the electron‑rich Pd/P(t‑Bu)₃ system in the oxidative addition step and to the more efficient intramolecular catalyst transfer between the growing polymer chains [1]. The resulting carbazole‑based copolymer synthesized with Pd/P(t‑Bu)₃ was successfully applied as a hole conductor in solution‑processed OLEDs, demonstrating practical material quality [1].

Suzuki polycondensation Oxidative addition Conjugated polymers

Procurement & Application Scenarios for Ditert-butylphosphane;palladium


Ambient-Temperature Negishi Coupling of Aryl Chlorides

Leveraging the room‑temperature Negishi coupling capability and high TON (>3000) documented in Section 3, this catalyst is the prime candidate for industrial Negishi processes where the substrate is an aryl chloride [1]. Replacing traditional catalysts that require 100 °C heating with Pd[P(t‑Bu)₃]₂ eliminates reactor heating costs, reduces thermal degradation of sensitive functional groups (e.g., nitro groups), and maintains yields above 93 % – all critical metrics for process mass intensity and cost‑of‑goods modelling.

Orthogonal Functionalization of Chloroaryl Triflates

The inverted chemoselectivity – selective coupling of the chloride in the presence of the triflate – provides a distinct synthetic advantage for complex pharmaceutical intermediates bearing multiple electrophilic sites [2]. Using this catalyst, a single building block can be sequentially functionalized without requiring protecting‑group interconversion, thereby reducing the step count by at least one and cutting solvent and purification waste in a typical medicinal chemistry or early‑phase GMP campaign.

High-Molecular-Weight Conjugated Polymers for OLEDs

For polymer chemists procuring a Suzuki polycondensation catalyst, the Pd/P(t‑Bu)₃ system is uniquely capable of delivering the high catalyst‑transfer efficiency needed for AB‑type monomer polymerizations, surpassing Pd(PPh₃)₄ and Pd(P(o‑Tol)₃)₃ [3]. The resulting copolymers meet the stringent molecular‑weight and purity requirements for hole‑conductor layers in solution‑processed organic light‑emitting diodes, as validated by device testing.

Room-Temperature Stille Coupling for Thermolabile Substrates

When coupling partners contain thermolabile functionalities (e.g., vinyl epoxides, certain heterocycles), the first‑in‑class ability to execute Stille couplings at room temperature with commercially accessible Pd[P(t‑Bu)₃]₂ is a critical enabling factor [4]. The alternative use of Pd(PPh₃)₄ under reflux conditions leads to substrate decomposition and poor isolated yields, making the P(t‑Bu)₃‑based catalyst the only viable choice for these specific substrate classes.

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